Acetamide, N-(1-methylethyl)-N-2-propenyl-

Porphyria Research Heme Biosynthesis Drug Metabolism

Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5), also referred to as N-allyl-N-isopropylacetamide or allylisopropylacetamide (AIA), is a tertiary acetamide with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. The compound is characterized by a nitrogen atom bearing both an isopropyl (1-methylethyl) and an allyl (2-propenyl) substituent.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 3829-78-5
Cat. No. B1655553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(1-methylethyl)-N-2-propenyl-
CAS3829-78-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C)N(CC=C)C(=O)C
InChIInChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3
InChIKeyWWRGSYIINZQXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5): Key Physicochemical and Regulatory Baseline for Procurement


Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5), also referred to as N-allyl-N-isopropylacetamide or allylisopropylacetamide (AIA), is a tertiary acetamide with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. The compound is characterized by a nitrogen atom bearing both an isopropyl (1-methylethyl) and an allyl (2-propenyl) substituent . This compound is not approved as a pharmaceutical agent by the FDA, EMA, or other major regulatory bodies and has no associated clinical trials [2]. It is commercially available from multiple suppliers at purities typically ≥95% or ≥98%, and is recommended for long-term storage in a cool, dry environment .

Why N-allyl-N-isopropylacetamide (CAS 3829-78-5) Cannot Be Replaced by Generic Acetamide Analogs


Substituting Acetamide, N-(1-methylethyl)-N-2-propenyl- with other N-substituted acetamides is not scientifically valid due to profound structure-activity relationships (SAR) governing its biochemical and chemical properties. The specific combination of an N-allyl and an N-isopropyl group confers unique reactivity and biological function that is absent in related analogs such as N-allylacetamide, N-isopropylacetamide, or the saturated derivative propylisopropylacetamide (PIA) [1]. The allyl group is critical for mechanism-based, irreversible enzyme inactivation (suicide inhibition), while the isopropyl group modulates steric and lipophilic properties. Replacing the compound with a generic acetamide or a mono-substituted analog would fundamentally alter its mechanism of action, potency, and chemical reactivity profile, thereby invalidating experimental reproducibility or synthetic outcomes [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5) Relative to In-Class Analogs


AIA Exhibits Markedly Higher Potency Than PIA in Inducing Hepatic ALA Synthetase and Porphyrin Accumulation

Allylisopropylacetamide (AIA; CAS 3829-78-5) is considerably more potent than its saturated analog propylisopropylacetamide (PIA) in inducing hepatic δ-aminolevulinic acid (ALA) synthetase activity and hepatic porphyrin accumulation in vivo. This differential potency was established across multiple animal models including 17-day-old chick embryos, chickens, and CBA/J strain mice [1]. In contrast, AIA and PIA demonstrated approximately equipotent activity only in chick embryo liver cell culture, an effect attributed to the supraphysiological availability of PIA in the in vitro system rather than to species or developmental differences [2]. A separate comparative study in rats confirmed that while both AIA and PIA increase ALA synthetase activity and hepatic porphyrin levels, they do so to a different degree, with AIA exhibiting greater porphyrogenic potency [3].

Porphyria Research Heme Biosynthesis Drug Metabolism Toxicology

AIA Functions as a Suicide Inactivator of Cytochrome P450 via Covalent Heme Modification, Unlike Reversible Inhibitors

Allylisopropylacetamide (AIA) is definitively characterized as a suicide inactivator (mechanism-based inhibitor) of cytochrome P450 enzymes, particularly phenobarbital-inducible isoforms. It covalently binds to the heme moiety or surrounding protein of the enzyme, leading to irreversible destruction of cytochrome P450 [1]. This mechanism is fundamentally distinct from reversible, competitive, or non-competitive inhibitors that do not permanently inactivate the enzyme. Administration of AIA to phenobarbital-pretreated rats results in destruction of multiple phenobarbital-inducible cytochrome P450 isoenzymes and corresponding marked loss of N-demethylase activities, with approximately 70% of enzyme activity lost in phenobarbital-induced rat liver microsomes [2]. In contrast, related acetamide analogs lacking the N-allyl group (e.g., PIA) do not exhibit this suicide inactivation mechanism; the allyl moiety is essential for metabolic activation leading to covalent adduct formation [3].

Cytochrome P450 Enzyme Mechanism Drug Metabolism Suicide Substrate Heme Degradation

HDAC6 Inhibition Profile: AIA Demonstrates Moderate Affinity with Kd of 5.4 μM

N-allyl-N-isopropylacetamide (CAS 3829-78-5) has been evaluated for inhibitory activity against human histone deacetylase (HDAC) enzymes. BindingDB data indicates a Kd value of 5.40E+3 nM (5.4 μM) against recombinant human HDAC6, measured via fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. Additional HDAC profiling in human HeLa cell nuclear extract yielded an IC50 of 2.95E+4 nM (29.5 μM) against total HDAC activity using acetylated lysine substrate and spectrophotometric detection [2]. Separate ChEMBL data reports IC50 values of 1612 nM (1.6 μM) and 7760 nM (7.8 μM) in HDAC inhibition assays [3]. Importantly, the compound showed minimal activity (>50,000 nM) against recombinant human HDAC2, HDAC3, and HDAC4, indicating some degree of HDAC6 preference among the isoforms tested [4].

HDAC Inhibition Epigenetics Enzyme Assay Cancer Research

Optimal Application Scenarios for Acetamide, N-(1-methylethyl)-N-2-propenyl- (CAS 3829-78-5) Based on Validated Differentiation Evidence


Experimental Induction of Porphyria and Heme Biosynthesis Dysregulation

Procure Acetamide, N-(1-methylethyl)-N-2-propenyl- (AIA) for use as a validated chemical inducer of experimental porphyria in rodent models. The compound's considerably higher in vivo potency compared to propylisopropylacetamide (PIA) in inducing hepatic ALA synthetase and porphyrin accumulation makes it the preferred tool compound for studies of heme biosynthesis, acute intermittent porphyria models, and evaluation of antiporphyrogenic therapeutic candidates [1]. AIA-induced porphyria in rats produces biochemical disorders that resemble human acute intermittent porphyria, enabling translational toxicology and pharmacology studies [2].

Mechanism-Based Cytochrome P450 Inactivation Studies

Select AIA specifically when experimental protocols require an irreversible, mechanism-based (suicide) inactivator of cytochrome P450 enzymes rather than a reversible inhibitor. The compound's unique capacity to covalently modify the heme moiety of phenobarbital-inducible P450 isoforms enables studies of enzyme destruction kinetics, heme degradation pathways, and the cellular consequences of permanent P450 inactivation [3]. This mechanistic property cannot be replicated using non-allylic acetamide analogs or conventional competitive inhibitors [4].

Chemical Intermediate for Tertiary N-Allyl Amide Synthesis

Utilize Acetamide, N-(1-methylethyl)-N-2-propenyl- as a synthetic intermediate or building block in organic synthesis workflows requiring a tertiary acetamide scaffold bearing both allyl and isopropyl substituents. The allyl group enables participation in transition metal-catalyzed transformations, olefin metathesis, and polymerization reactions, while the N,N-disubstituted amide core serves as a versatile precursor for further N-functionalization or N-dealkylation processes [5]. Procurement should be based on the specific synthetic route requirements rather than on biological activity claims.

HDAC6 Tool Compound with Moderate Affinity and Isoform Selectivity Profile

Consider AIA as a reference compound for HDAC6 enzyme assays when a moderate-affinity (Kd ~5.4 μM) inhibitor with minimal activity against HDAC2, HDAC3, and HDAC4 (IC50 >50,000 nM) is required. The compound's micromolar potency and isoform selectivity pattern may serve as a baseline comparator for screening novel HDAC6 inhibitors or as a starting scaffold for medicinal chemistry optimization [6]. Note that this compound is not suitable for applications requiring nanomolar HDAC inhibition potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide, N-(1-methylethyl)-N-2-propenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.